1,5-Hexadien-3-ol
Overview
Description
1,5-Hexadien-3-ol: is an organic compound with the molecular formula C6H10O . It is a colorless liquid that is used as an intermediate in organic synthesis. The compound contains a hydroxyl group (-OH) attached to a carbon chain with two double bonds, making it a versatile building block in various chemical reactions .
Mechanism of Action
Target of Action
1,5-Hexadien-3-ol is a chemical compound with the molecular formula C6H10O It’s known to be used as a starting reagent in the synthesis of certain complex organic compounds .
Mode of Action
It’s known to undergoSharpless kinetic resolution and ring-closing metathesis in the synthesis of (+)-rogioloxepane A . These processes involve selective reactions that lead to the formation of a nine-membered oxocene .
Biochemical Pathways
Its role in the synthesis of (+)-rogioloxepane a suggests it may be involved in pathways related to the formation of cyclic organic compounds .
Result of Action
Its role in the synthesis of (+)-rogioloxepane a indicates that it can contribute to the formation of complex organic structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Hexadien-3-ol can be synthesized through several methods. One common method involves the hydroboration-oxidation of 1,5-hexadiene. This process includes the addition of borane (BH3) to the double bonds of 1,5-hexadiene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions typically involve temperatures ranging from 0°C to room temperature .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 1,5-hexadien-3-one. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The process is efficient and yields high purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Hexadien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1,5-hexadien-3-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 1,5-hexadiene using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC or CrO3 in dichloromethane (CH2Cl2) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 or PBr3 in the presence of a base such as pyridine at room temperature.
Major Products
Oxidation: 1,5-Hexadien-3-one
Reduction: 1,5-Hexadiene
Substitution: 1,5-Hexadien-3-chloride or 1,5-Hexadien-3-bromide
Scientific Research Applications
1,5-Hexadien-3-ol is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
1,5-Hexadien-3-ol can be compared with other similar compounds such as:
1,5-Hexadiene: Lacks the hydroxyl group, making it less reactive in nucleophilic substitution reactions.
1,5-Hexadien-3-one: Contains a carbonyl group instead of a hydroxyl group, making it more reactive in oxidation and reduction reactions.
1,4-Pentadien-3-ol: Similar structure but with a shorter carbon chain, affecting its reactivity and physical properties.
This compound is unique due to its combination of a hydroxyl group and conjugated double bonds, providing a balance of reactivity and stability that is valuable in various chemical processes.
Properties
IUPAC Name |
hexa-1,5-dien-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3-4,6-7H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYLTIUVWARXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022135 | |
Record name | 1,5-Hexadien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924-41-4 | |
Record name | 1,5-Hexadien-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Hexadien-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 924-41-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Hexadien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexa-1,5-dien-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-HEXADIEN-3-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C38864PH9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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